(5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-[(1-Allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high yield, operational simplicity, and cost-effectiveness . A common synthetic route involves the reaction of 1H-indole-3-carbaldehyde derivatives with appropriate pyrimidine and fluorophenyl compounds under specific conditions, such as the use of ethanol and piperidine as solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(1-Allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Mechanism of Action
The mechanism of action of (5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-3-carbaldehyde derivatives: These compounds share a similar indole structure and exhibit comparable biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
1H-Indole-3-carbaldehyde: An essential precursor for synthesizing various biologically active molecules.
Uniqueness
5-[(1-Allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H18FN3O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5E)-1-(2-fluorophenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18FN3O2S/c1-3-12-26-14(2)16(15-8-4-6-10-19(15)26)13-17-21(28)25-23(30)27(22(17)29)20-11-7-5-9-18(20)24/h3-11,13H,1,12H2,2H3,(H,25,28,30)/b17-13+ |
InChI Key |
HDVNVOOZSGEFON-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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